molecular formula C28H25N3O7 B2539669 N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892435-87-9

N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2539669
CAS RN: 892435-87-9
M. Wt: 515.522
InChI Key: DTMLFRYILBFUMQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25N3O7 and its molecular weight is 515.522. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

  • The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated potential anti-inflammatory and analgesic activities. These compounds, including derivatives related to the query compound, have been identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, offering analgesic activity and anti-inflammatory effects. This suggests a potential application in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Radioligand Imaging

  • A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the query compound, have been reported as selective ligands for the translocator protein (18 kDa) with potential applications in positron emission tomography (PET) imaging for neurological and oncological research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthetic Utility in Pharmaceutical Compounds

  • The acetamide moiety, common in many pharmaceutical products, suggests that derivatives like the query compound could be valuable intermediates in the synthesis of a wide range of drugs. Research into p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts has shown their utility in preparing substituted products, indicating potential applications in the synthesis of novel pharmaceuticals (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3,4-dimethoxyaniline, followed by acetylation of the resulting product.", "Starting Materials": [ "3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3,4-dimethoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and 3,4-dimethoxyaniline (1.2 equiv) in dichloromethane and add triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and wash the solid with dichloromethane. Dry the solid under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in acetic anhydride and add diisopropylethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes. Extract the product with dichloromethane and wash the organic layer with hydrochloric acid, sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain the final product, N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

892435-87-9

Product Name

N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C28H25N3O7

Molecular Weight

515.522

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H25N3O7/c1-35-19-11-8-17(9-12-19)15-31-27(33)26-25(20-6-4-5-7-21(20)38-26)30(28(31)34)16-24(32)29-18-10-13-22(36-2)23(14-18)37-3/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

DTMLFRYILBFUMQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)OC

solubility

not available

Origin of Product

United States

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